Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Lipophilicity Membrane permeability Drug-likeness

Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate (CAS 1171554-95-2) is a synthetic small molecule (C₁₅H₉Cl₂N₃O₄S, MW 398.21 g/mol) belonging to the 2,5-disubstituted-1,3,4-oxadiazole class. It features a central 1,3,4-oxadiazole core linked at the 2-position to a methyl 4-carbamoylbenzoate moiety and at the 5-position to a 2,5-dichlorothiophen-3-yl substituent.

Molecular Formula C15H9Cl2N3O4S
Molecular Weight 398.21
CAS No. 1171554-95-2
Cat. No. B2411104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
CAS1171554-95-2
Molecular FormulaC15H9Cl2N3O4S
Molecular Weight398.21
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
InChIInChI=1S/C15H9Cl2N3O4S/c1-23-14(22)8-4-2-7(3-5-8)12(21)18-15-20-19-13(24-15)9-6-10(16)25-11(9)17/h2-6H,1H3,(H,18,20,21)
InChIKeyGYFHAXZDNNDDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate (CAS 1171554-95-2): Structural and Pharmacophoric Profile for Research Procurement


Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate (CAS 1171554-95-2) is a synthetic small molecule (C₁₅H₉Cl₂N₃O₄S, MW 398.21 g/mol) belonging to the 2,5-disubstituted-1,3,4-oxadiazole class . It features a central 1,3,4-oxadiazole core linked at the 2-position to a methyl 4-carbamoylbenzoate moiety and at the 5-position to a 2,5-dichlorothiophen-3-yl substituent. The 2,5-dichlorothiophene motif is a recognized pharmacophore in antimicrobial and anticancer agent design, while the 1,3,4-oxadiazole ring serves as a bioisostere of amide and ester functionalities, contributing metabolic stability and hydrogen-bonding capacity [1]. This compound is supplied as a research-grade chemical (typical purity >95%) for laboratory investigation and is not approved for therapeutic or veterinary use .

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Substitute for Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate in Focused Research Programs


Within the 2,5-disubstituted-1,3,4-oxadiazole chemotype, biological activity is exquisitely sensitive to the electronic and steric character of both the C-2 and C-5 substituents. The 2,5-dichlorothiophen-3-yl group present in this compound confers a unique combination of electron-withdrawing character (σₚ ≈ 0.37 for Cl, ×2), increased lipophilicity (estimated cLogP ≈ 3.8–4.2), and a non-coplanar thiophene geometry that distinguishes it from mono-chlorinated, non-chlorinated thiophene, phenyl, or heteroaryl analogs [1]. Generic substitution with a non-halogenated thiophene analog (e.g., methyl 4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate) eliminates the chlorine-dependent halogen-bonding potential and reduces lipophilicity, which can profoundly alter target binding, cellular permeability, and metabolic stability [2]. Similarly, replacement with a 2-chlorophenyl analog alters the heterocyclic electronics and ring geometry. These structural differences translate into distinct biological profiles that cannot be predicted by scaffold similarity alone, necessitating compound-specific procurement for reproducible SAR studies.

Quantitative Differentiation Evidence for Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate Versus Structural Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability Versus Non-Chlorinated Thiophene Analog

The presence of two chlorine atoms on the thiophene ring of the target compound is predicted to significantly increase lipophilicity (cLogP) relative to the non-chlorinated thiophene analog methyl 4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate. Based on fragment-based calculation methods (CLOGP algorithm), each chlorine substitution on an aromatic ring contributes approximately +0.7 to +0.9 logP units [1]. The estimated cLogP for the target compound is 3.8–4.2, compared to ~2.5–2.9 for the non-halogenated analog—a difference of approximately 1.2–1.5 logP units, corresponding to a theoretical ~15–30-fold increase in octanol-water partition coefficient. This differential directly impacts predicted passive membrane permeability (PAMPA) and tissue distribution profiles, making the dichlorinated analog more suitable for intracellular target engagement studies [2].

Lipophilicity Membrane permeability Drug-likeness

Halogen-Bonding Capacity of the 2,5-Dichlorothiophene Moiety: Structural Differentiation from Non-Halogenated and Mono-Halogenated Analogs

The 2,5-dichlorothiophen-3-yl substituent of the target compound presents two chlorine atoms capable of engaging in halogen-bonding interactions (C–Cl···O/N) with protein backbone carbonyls or side-chain acceptors. This contrasts with the non-halogenated thiophene analog (methyl 4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate), which lacks halogen-bond donors entirely, and with mono-chlorinated analogs, which offer only a single halogen-bonding site [1]. In the related FABP4 inhibitor N-(2,1,3-benzothiadiazol-4-yl)-2,5-dichlorothiophene-3-sulfonamide, the 2,5-dichlorothiophene moiety engages in specific halogen-bonding contacts within the FABP4 binding pocket, contributing to an IC₅₀ of 0.255 μM (PDB: 7FXT) [2]. The dual chlorination pattern in the target compound provides a geometrically distinct halogen-bond donor arrangement that cannot be replicated by mono-chlorinated or non-halogenated analogs, establishing a structural basis for differential target engagement that must be empirically validated for each specific protein target.

Halogen bonding Molecular recognition Structure-based design

Antimicrobial Activity of 2,5-Dichlorothiophene-Containing Heterocycles: Class-Level Evidence for Prioritization

Compounds bearing the 2,5-dichlorothiophene substituent have demonstrated significant antibacterial activity across multiple heterocyclic scaffolds. In a study of 2,4-disubstituted thiazoles, compounds 7c, 8e, and 8f containing the 2,5-dichlorothiophene substituent exhibited significant antibacterial activity against all tested microorganisms, outperforming analogs with 2,4-dichlorophenyl substituents in spectrum breadth [1]. Similarly, in pyrazole-based antimicrobial agents, compound 11c bearing a 2,5-dichlorothiophene substituent on the pyrazole moiety showed significant analgesic and antimicrobial activity compared to non-chlorinated analogs [2]. These class-level findings establish the 2,5-dichlorothiophene pharmacophore as a validated contributor to antimicrobial activity, supporting the prioritization of the target compound—which incorporates this substituent on a 1,3,4-oxadiazole scaffold—over analogs lacking this moiety for antimicrobial screening programs. Direct comparative data for the target compound itself are not yet available in the peer-reviewed literature.

Antimicrobial Antibacterial Structure-activity relationship

Physicochemical Property Comparison: Molecular Weight and Hydrogen-Bonding Profile Versus Common Oxadiazole Screening Analogs

The target compound (MW 398.21 g/mol, 3 H-bond acceptors [oxadiazole O, amide O, ester O], 1 H-bond donor [amide NH], topological polar surface area ~110 Ų) occupies a distinct physicochemical space compared to common screening analogs . Relative to methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate (MW ~324 g/mol, tPSA ~105 Ų, additional H-bond acceptor from pyridine N), the target compound is ~74 Da heavier and lacks the basic pyridyl nitrogen that can introduce off-target kinase or CYP inhibition liabilities [1]. Compared to methyl 4-((5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate (MW ~317 g/mol, tPSA ~100 Ų, fully sp³-hybridized C-5 substituent), the target compound is ~81 Da heavier with an extended aromatic/conjugated system that alters UV spectral properties and π-stacking potential. These differences in molecular weight, hydrogen-bonding capacity, and aromatic character directly influence solubility, protein binding, and pharmacokinetic behavior, making the target compound a chemically distinct tool for SAR exploration.

Physicochemical properties Lead-likeness Fragment-based screening

Recommended Research Application Scenarios for Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate Based on Current Evidence


Antimicrobial Screening Library Enrichment with Halogenated Oxadiazole Chemotypes

The 2,5-dichlorothiophene pharmacophore has demonstrated consistent antimicrobial activity across thiazole, pyrazole, and other heterocyclic scaffolds [1]. Incorporating this compound into focused antimicrobial screening libraries allows exploration of the 1,3,4-oxadiazole scaffold with this validated substituent. Researchers should prioritize this compound over non-halogenated thiophene or phenyl oxadiazole analogs for primary antibacterial screening, with the caveat that direct target-compound MIC data are not yet published and must be empirically determined [2].

Structure-Activity Relationship (SAR) Studies on Halogen-Bonding Contributions to Target Binding

The dual chlorine substitution pattern on the thiophene ring provides a geometrically defined halogen-bond donor system. This compound serves as a probe to investigate halogen-bonding contributions to binding affinity in crystallographic or biophysical assays, particularly when compared head-to-head with its non-halogenated thiophene analog and mono-chlorinated variants. The FABP4 co-crystal structure (PDB 7FXT) with a related 2,5-dichlorothiophene ligand demonstrates the feasibility of such studies [3].

Lipophilicity-Dependent Cellular Uptake and Intracellular Target Engagement Studies

With an estimated cLogP of 3.8–4.2, this compound is well-suited for studies requiring moderate-to-high membrane permeability for intracellular target access. Comparative cellular uptake studies against the less lipophilic non-chlorinated analog (cLogP ~2.5–2.9) can isolate the contribution of chlorine-mediated lipophilicity enhancement to cellular accumulation, using LC-MS/MS quantification in cell lysates [4].

Physicochemical Property Benchmarking in Late Lead-Optimization Chemical Space

With MW 398 Da, tPSA ~110 Ų, and moderate lipophilicity, this compound occupies a property space typical of late-stage lead optimization candidates. It can serve as a physicochemical benchmark compound for developing oxadiazole-based chemical series, particularly for assessing solubility-permeability trade-offs, plasma protein binding, and metabolic stability in hepatic microsome assays relative to lower-MW oxadiazole screening hits [5].

Quote Request

Request a Quote for Methyl 4-((5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.